- Purified mCPBA, a Useful Reagent for the Oxidation of Aldehydes, European Journal of Organic Chemistry, 2018, 2018(20-21), 2531-2536
Cas no 90-63-1 (1-Hydroxy-1-phenylpropan-2-one)
90-63-1 structure
Product Name:1-Hydroxy-1-phenylpropan-2-one
CAS 번호:90-63-1
MF:C9H10O2
메가와트:150.174502849579
MDL:MFCD03792883
CID:805569
PubChem ID:92733
Update Time:2024-10-26
1-Hydroxy-1-phenylpropan-2-one 화학적 및 물리적 성질
이름 및 식별자
-
- 1-Hydroxy-1-phenyl-2-propanone
- 1-hydroxy-1-phenylacetone
- 1-Hydroxy-1-phenylpropan-2-one
- 2-Propanone,1-hydroxy-1-phenyl-
- L-PHENYLACETYLCARBINOL
- 1-hydoxy-1-phenylpropan-2-one
- 1-hydroxy-1-phenylpropanone
- 1-Phenyl-1-hydroxypropan-2-one
- 1-Phenyl-2-oxo-1-propanol
- 1-Phenylacetylcarbinol
- Phenylacetylcarbinol
- 1-Hydroxy-2-oxo-1-phenylpropane
- (+/-)-phenylacetylcarbinol
- ZBFFNPODXBJBPW-UHFFFAOYSA-N
- 1-Hydroxy-1-phenylacetone #
- Ephedrine Impurity A (Racemic)
- 1-Hydroxy,1-phenyl-2-propanone
- 2-Propanone, 1-hydroxy-1-phenyl-
- NSC404583
- 5136AJ
- 1-Hydroxy-1-phenyl-2-propanone (ACI)
- NSC 404583
- α-Hydroxybenzyl methyl ketone
- CHEMBL321266
- PHENYLACETYLCARBINOL, (+/-)-
- MFCD03792883
- InChI=1/C9H10O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6,9,11H,1H
- NSC-404583
- NS-01150
- SY028287
- L-phenyl acetyl carbinol
- 90-63-1
- .ALPHA.-HYDROXYBENZYL METHYL KETONE
- UNII-549MDP6U9F
- AC1336
- CS-0186348
- CHEBI:149767
- AI3-20452
- AMPHETAMINE HYDROXY KEYTONE DERIVATIVE
- SCHEMBL26259
- NS00003919
- Q413710
- EINECS 202-006-0
- AKOS006276148
- EN300-1590241
- 549MDP6U9F
- DTXSID50861683
-
- MDL: MFCD03792883
- 인치: 1S/C9H10O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6,9,11H,1H3
- InChIKey: ZBFFNPODXBJBPW-UHFFFAOYSA-N
- 미소: O=C(C(C1C=CC=CC=1)O)C
계산된 속성
- 정밀분자량: 150.06800
- 동위원소 질량: 150.068
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 2
- 중원자 수량: 11
- 회전 가능한 화학 키 수량: 2
- 복잡도: 137
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 1
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 37.3
- 소수점 매개변수 계산 참조값(XlogP): 1
실험적 성질
- 밀도: 1.119
- 비등점: 253 ºC
- 플래시 포인트: 105 ºC
- PSA: 37.30000
- LogP: 1.30900
1-Hydroxy-1-phenylpropan-2-one 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019120257-1g |
1-Hydroxy-1-phenylpropan-2-one |
90-63-1 | 95% | 1g |
$727.60 | 2023-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852678-5g |
1-Hydroxy-1-phenyl-2-propanone |
90-63-1 | 95% | 5g |
7,546.50 | 2021-05-17 | |
| TRC | H100585-50mg |
1-Hydroxy-1-phenylpropan-2-one |
90-63-1 | 50mg |
$ 63.00 | 2023-09-07 | ||
| TRC | H100585-100mg |
1-Hydroxy-1-phenylpropan-2-one |
90-63-1 | 100mg |
$ 98.00 | 2023-09-07 | ||
| TRC | H100585-250mg |
1-Hydroxy-1-phenylpropan-2-one |
90-63-1 | 250mg |
$ 213.00 | 2023-09-07 | ||
| Apollo Scientific | OR470879-250mg |
1-Hydroxy-1-phenyl-2-propanone |
90-63-1 | 250mg |
£150.00 | 2023-09-02 | ||
| Apollo Scientific | OR470879-1g |
1-Hydroxy-1-phenyl-2-propanone |
90-63-1 | 95% | 1g |
£264.00 | 2025-02-20 | |
| Apollo Scientific | OR470879-5g |
1-Hydroxy-1-phenyl-2-propanone |
90-63-1 | 95% | 5g |
£1361.00 | 2025-03-21 | |
| Ambeed | A211454-100mg |
1-Hydroxy-1-phenyl-2-propanone |
90-63-1 | 95% | 100mg |
$304.0 | 2025-04-15 | |
| Ambeed | A211454-250mg |
1-Hydroxy-1-phenyl-2-propanone |
90-63-1 | 95% | 250mg |
$180.0 | 2024-08-02 |
1-Hydroxy-1-phenylpropan-2-one 합성 방법
합성 방법 1
합성 방법 2
반응 조건
1.1 Reagents: Hydrogen Catalysts: (3-Aminopropyl)triethoxysilane (reaction product with montmorillonite and palladium complex) , Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) (reaction product with (aminopropyl)triethoxysilane and palladium complex) , Bis(benzeneacetonitrile)dichloropalladium (reaction product with (3-aminopropyl)triethoxysilane and montmorillonite) Solvents: Ethanol
참조
- Selective reductions of aromatic carbonyls and nitrobenzene by a new interlamellar montmorillonite-silylamine-palladium(II) catalyst, Journal of Molecular Catalysis, 1989, 49(2),
합성 방법 3
합성 방법 4
반응 조건
1.1 Reagents: Acetone , N-methylmorpholine N-oxide , Sulfuric acid , Osmium tetroxide Solvents: Water
참조
- α-Hydroxylation of enolates and silyl enol ethers, Organic Reactions (Hoboken, 2003, 62,
합성 방법 5
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 10 min, -40 °C
1.2 Solvents: Tetrahydrofuran ; 20 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C
1.2 Solvents: Tetrahydrofuran ; 20 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C
참조
- Formation of α-hydroxyketones via irregular Wittig reaction, Tetrahedron Letters, 2009, 50(12), 1276-1278
합성 방법 6
반응 조건
1.1 Reagents: Hexamethylphosphoramide , Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C
참조
- Addition and substitution reactions of nitrile-stabilized carbanions, Organic Reactions (Hoboken, 1984, 31,
합성 방법 7
반응 조건
1.1 Reagents: Samarium iodide (SmI2) Catalysts: Nickel iodide (NiI2) Solvents: Tetrahydrofuran
1.2 -
1.3 Reagents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water
1.2 -
1.3 Reagents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water
참조
- Nucleophilic acylation of esters by acid chlorides mediated by samarium diiodide: formation and use of samarium enediolates, Tetrahedron Letters, 1997, 38(41), 7183-7186
합성 방법 8
반응 조건
1.1 Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Methanol ; 30 min, 0 °C
1.2 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 5 h, 0 °C
1.3 Reagents: Potassium bicarbonate , Hydrogen peroxide , Potassium bifluoride Solvents: Methanol , Tetrahydrofuran , Water ; 3 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
1.2 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 5 h, 0 °C
1.3 Reagents: Potassium bicarbonate , Hydrogen peroxide , Potassium bifluoride Solvents: Methanol , Tetrahydrofuran , Water ; 3 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
참조
- Iron-Catalyzed Regiodivergent Alkyne Hydrosilylation, Journal of the American Chemical Society, 2020, 142(39), 16894-16902
합성 방법 9
반응 조건
1.1 Reagents: Dibenzyl , Diisopropylethylamine Catalysts: 1,2,4-Triazolo[4,3-a]pyridinium, 5,6,7,8-tetrahydro-2-(2,3,4,5,6-pentafluorophen… Solvents: Dichloromethane ; 1 h, rt → 70 °C
1.2 Reagents: Acetic acid
1.2 Reagents: Acetic acid
참조
- Chemoselective N-Heterocyclic Carbene-Catalyzed Cross-Benzoin Reactions: Importance of the Fused Ring in Triazolium Salts, Journal of the American Chemical Society, 2014, 136(21), 7539-7542
합성 방법 10
합성 방법 11
합성 방법 12
반응 조건
1.1 Reagents: Diisopropylethylamine Catalysts: 1,2,4-Triazolo[4,3-a]pyridinium, 5,6,7,8-tetrahydro-2-(2,3,4,5,6-pentafluorophen… Solvents: Dichloromethane ; 0.5 - 8 h, 70 °C
참조
- 1,2,4-Triazolo[4,3-a]pyridinium, 5,6,7,8-tetrahydro-2-(2,3,4,5,6-pentafluorophenyl)-, tetrafluoroborate, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-2
합성 방법 13
반응 조건
1.1 Reagents: Water Solvents: Water
참조
- The chlorination of propiophenone; determination of pKa value and of the course of the reaction, Canadian Journal of Chemistry, 1990, 68(11), 2060-9
합성 방법 14
반응 조건
1.1 Reagents: Sodium bicarbonate Catalysts: Rhodium, tetrakis[μ-[N-(3,4-dihydro-2H-pyrrol-5-yl-κN)methanesulfonamidato-κN]]d… Solvents: Dichloromethane , Water ; rt
1.2 Reagents: tert-Butyl hydroperoxide Solvents: Water ; 24 h, 40 °C
1.2 Reagents: tert-Butyl hydroperoxide Solvents: Water ; 24 h, 40 °C
참조
- Selective oxidation of benzylic, allylic and propargylic alcohols using dirhodium (II) tetraamidinate as catalyst and aqueous tert-butyl hydroperoxide as oxidant, Applied Organometallic Chemistry, 2015, 29(4), 254-258
합성 방법 15
반응 조건
1.1 Solvents: Acetonitrile
참조
- Deprotection of carbonyl groups by anodic oxidation of dithioacetals. A key step in the synthesis of α-diones, α-ketols and chiral synthons, Tetrahedron Letters, 1990, 31(18), 2599-602
합성 방법 16
반응 조건
1.1 Catalysts: Dowex 50W Solvents: Water
참조
- Ion exchange resin-mediated hydrolytic cleavage of α-nitro epoxides. Simple one-pot synthesis of α-hydroxy ketones, Synthetic Communications, 1992, 22(11), 1523-8
합성 방법 17
반응 조건
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Methanol ; 2 h, rt
참조
- Hyphenating the Curtius rearrangement with Morita-Baylis-Hillman adducts: synthesis of biologically active acyloins and vicinal amino alcohols, Journal of the Brazilian Chemical Society, 2011, 22(8), 1568-1584
합성 방법 18
반응 조건
1.1 Reagents: Carbon disulfide , 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ; 5 min, 0 °C
1.2 Reagents: 2-tert-Butyl-1,1,3,3-tetramethylguanidine Solvents: Water ; 5 min, 0 °C; 1 h, rt
1.3 Reagents: Hydrochloric acid , Sodium chloride Solvents: 2-Methyltetrahydrofuran , Water ; 0 °C; 3 h, rt
1.2 Reagents: 2-tert-Butyl-1,1,3,3-tetramethylguanidine Solvents: Water ; 5 min, 0 °C; 1 h, rt
1.3 Reagents: Hydrochloric acid , Sodium chloride Solvents: 2-Methyltetrahydrofuran , Water ; 0 °C; 3 h, rt
참조
- Sequential Reduction of Nitroalkanes Mediated by CS2 and Amidine/Guanidine Bases: A Controllable Nef Reaction, Organic Letters, 2019, 21(22), 8893-8898
합성 방법 19
반응 조건
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran
1.2 Reagents: Dimethyldioxirane Solvents: Acetone
1.2 Reagents: Dimethyldioxirane Solvents: Acetone
참조
- Highly efficient hydroxylation of carbonyl compounds with dimethyldioxirane, Chemische Berichte, 1991, 124(10), 2369-72
합성 방법 20
반응 조건
1.1 Solvents: Diethyl ether ; rt; 4 h, reflux
1.2 Reagents: Sulfuric acid Solvents: Water ; 8 h, cooled
1.2 Reagents: Sulfuric acid Solvents: Water ; 8 h, cooled
참조
- Stereoselective synthesis of norephedrine and norpseudoephedrine by using asymmetric transfer hydrogenation accompanied by dynamic kinetic resolution, Journal of Organic Chemistry, 2012, 77(12), 5454-5460
1-Hydroxy-1-phenylpropan-2-one Raw materials
- 2-Propanone,1-hydroxy-1-phenyl-, oxime
- 1-Phenyl-1,2-propanediol (Mixture of Diastereomers)
- 2-PROPANONE, 1-[[(1,1-DIMETHYLETHYL)DIMETHYLSILYL]OXY]-1-PHENYL-
- Methylmagnesium Iodide (3.0 M in Diethyl ether)
- Benzene, [[(1E)-1-methyl-2-phenylethenyl]silyl]-
- 2-Hydroxy-1-phenyl-1-propanone
- Oxirane, 2-methyl-2-nitro-3-phenyl-
- Borate(1-),tetrafluoro-
- 2-Oxiranol, 2-methyl-3-phenyl-, 2-formate
- Phosphonium, (1-methoxyethyl)triphenyl-
- (E)-trimethyl(1-phenylprop-1-en-2-yloxy)silane
- 2-Phenyl-2-(trimethylsilyl)oxyacetonitrile (90%)
- 1-Phenylpropane-1,2-dione
- Benzoyl chloride
- 2-(1-ethoxyethoxy)propanenitrile
- Benzaldehyde
- 4-[(2-Methyl-1,3-dithian-2-yl)methyl]phenol
1-Hydroxy-1-phenylpropan-2-one Preparation Products
1-Hydroxy-1-phenylpropan-2-one 공급 업체
Amadis Chemical Company Limited
골드 회원
(CAS:90-63-1)1-Hydroxy-1-phenylpropan-2-one
주문 번호:A938892
인벤토리 상태:in Stock
재다:250mg/1g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 15:28
가격 ($):162.0/325.0
Email:sales@amadischem.com
1-Hydroxy-1-phenylpropan-2-one 관련 문헌
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
90-63-1 (1-Hydroxy-1-phenylpropan-2-one) 관련 제품
- 119341-69-4(2-Propanone, 1-hydroxy-1-(4-methylphenyl)-, (1S)-)
- 41049-36-9(1-hydroxy-1,3-diphenylpropan-2-one)
- 53439-91-1(L-Phenylacetyl Carbinol)
- 68487-09-2(2-Pentanone, 1-hydroxy-1-phenyl-)
- 89393-04-4(2-Hexanone, 1-hydroxy-1-phenyl-)
- 639070-82-9(2-Propanone, 1-(4-ethylphenyl)-1-hydroxy-, (1S)-)
- 1798-60-3((R)-1-Hydroxy-1-phenylpropanone)
- 119341-68-3(2-Propanone, 1-hydroxy-1-(3-methylphenyl)-, (1S)-)
- 16183-45-2(2-Butanone, 1-hydroxy-1-phenyl-)
- 104208-69-7(1,3-dihydroxy-1-phenylpropan-2-one)
추천 공급업체
Amadis Chemical Company Limited
(CAS:90-63-1)1-Hydroxy-1-phenylpropan-2-one
순결:99%/99%
재다:250mg/1g
가격 ($):162.0/325.0